molecular formula C10H8N2O3 B1365517 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic Acid CAS No. 27349-43-5

2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic Acid

Cat. No. B1365517
CAS RN: 27349-43-5
M. Wt: 204.18 g/mol
InChI Key: FTUATJKDOQCWME-UHFFFAOYSA-N
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Description

2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic Acid is a compound that contains a heterocyclic scaffold with nitrogen and oxygen as heteroatoms in its structure . It is part of a class of compounds known as 1,2,4-oxadiazoles, which have been synthesized by several research groups as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic Acid, often involves the cyclization of arylamidoxamines with an appropriate aldehyde or ketone . For example, 3-aryl-5-propyl-1,2,4-oxadiazole was synthesized by the manganese dioxide mediated oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4,-oxadiazole, which was obtained from the cyclocondensation of arylamidoxamines with n-butanal .


Molecular Structure Analysis

The molecular structure of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic Acid can be determined using various spectroscopic techniques. For instance, the compound’s structure can be studied by single crystal X-ray diffraction method . The compound’s structure can also be confirmed using 1H NMR and 13C NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic Acid can be determined using various techniques. For instance, its melting point can be determined experimentally . Its molecular weight is 218.21 .

Scientific Research Applications

Aldose Reductase Inhibition

2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid derivatives have been found effective as aldose reductase inhibitors. These compounds exhibit inhibitory levels in the submicromolar range and have shown promising in vivo activity, including the prevention of cataract development in animal models (La Motta et al., 2008).

Anticancer Evaluation

Some derivatives of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid have been synthesized and evaluated for their anticancer potential. These compounds have been tested in vitro against various cancer cell lines and shown promising results (Salahuddin et al., 2014).

Antimicrobial Activity

Compounds containing the 1,2,4-oxadiazole moiety have been synthesized and tested for antibacterial and antifungal activities. These compounds showed effective results against various bacterial and fungal strains (Gupta et al., 2008).

Synthesis and Structural Studies

The synthesis and characterization of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid derivatives have been extensively studied. These studies provide insights into the molecular structures and properties of these compounds, aiding in the development of novel derivatives with enhanced biological activities (Vivona et al., 1980).

Lanthanide Complexes

Lanthanide complexes of {(5-phenyl-1,3,4-oxadiazol-2-yl)thio}acetic acid have been synthesized and characterized. These complexes exhibit significant in vitro antibacterial activity, especially against Escherichia coli (Win et al., 2012).

Future Directions

The future directions for the study of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic Acid and similar compounds could involve further exploration of their anti-infective properties and potential applications in drug discovery . Additionally, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name

2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-9(14)6-8-11-10(12-15-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUATJKDOQCWME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801279791
Record name 3-Phenyl-1,2,4-oxadiazole-5-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetic Acid

CAS RN

27349-43-5
Record name 3-Phenyl-1,2,4-oxadiazole-5-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27349-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenyl-1,2,4-oxadiazole-5-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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